molecular formula C19H12F6N2O7 B1594941 Flurantel CAS No. 30533-89-2

Flurantel

Cat. No.: B1594941
CAS No.: 30533-89-2
M. Wt: 494.3 g/mol
InChI Key: YRPPAQRAYJVJOS-UHFFFAOYSA-N
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Description

Flurantel (C₁₉H₁₂F₆N₂O₇) is a synthetic antiparasitic agent primarily used in veterinary and human medicine to combat helminth infections. It belongs to the benzimidazole derivative class, characterized by a bicyclic aromatic structure fused with an imidazole ring. The compound’s high fluorine content (six fluorine atoms) enhances its lipophilicity, improving membrane permeability and resistance to metabolic degradation . This compound’s mechanism involves binding to β-tubulin in parasitic cells, disrupting microtubule formation and leading to cell death. It is regulated under the U.S. Food and Drug Administration (FDA) and classified in the United Nations Standard Products and Services Code (UNSPSC) for global trade .

Properties

CAS No.

30533-89-2

Molecular Formula

C19H12F6N2O7

Molecular Weight

494.3 g/mol

IUPAC Name

[3-acetyloxy-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-nitrophenyl] acetate

InChI

InChI=1S/C19H12F6N2O7/c1-8(28)33-14-4-3-13(27(31)32)16(34-9(2)29)15(14)17(30)26-12-6-10(18(20,21)22)5-11(7-12)19(23,24)25/h3-7H,1-2H3,(H,26,30)

InChI Key

YRPPAQRAYJVJOS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Other CAS No.

30533-89-2

Origin of Product

United States

Chemical Reactions Analysis

Flurantel undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide, tetrafluoroethylene, and various reducing and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Flurantel has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Flurantel is structurally and functionally compared to two analogous antiparasitic agents: Bromoxanide (C₁₉H₁₈BrF₃N₂O₄) and Piperamide (C₁₇H₂₈N₄O). Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Parameter This compound Bromoxanide Piperamide
Molecular Formula C₁₉H₁₂F₆N₂O₇ C₁₉H₁₈BrF₃N₂O₄ C₁₇H₂₈N₄O
Molecular Weight 494.3 g/mol 475.3 g/mol 304.4 g/mol
Halogen Content 6 Fluorine atoms 1 Bromine, 3 Fluorine None
Key Functional Groups Benzimidazole core, fluorophenyl groups Bromophenyl, trifluoromethyl Piperazine, amide
Primary Use Broad-spectrum antiparasitic (nematodes, cestodes) Targeted helminthiasis Antiprotozoal (e.g., giardiasis)
Mechanism of Action β-tubulin inhibition Mitochondrial disruptor Cell membrane destabilization
Regulatory Status FDA-approved, UNSPSC-listed FDA-approved, UNSPSC-listed FDA-approved, limited global use

Key Findings from Comparative Studies

Structural Differences :

  • This compound’s six fluorine atoms confer greater metabolic stability and bioavailability compared to Bromoxanide’s bromine/fluorine mix . Piperamide’s lack of halogens reduces its persistence in biological systems but limits its spectrum of activity.
  • The benzimidazole core in this compound and Bromoxanide enables tubulin binding, while Piperamide’s piperazine-amide structure targets protozoal membranes .

Efficacy and Toxicity :

  • This compound demonstrates superior efficacy against cestodes (e.g., Taenia spp.) due to enhanced tissue penetration from fluorine-mediated lipophilicity .
  • Bromoxanide shows higher toxicity in mammals, attributed to bromine’s reactivity with host mitochondrial proteins.
  • Piperamide’s simpler structure correlates with fewer off-target effects but reduced potency against helminths .

Pharmacokinetics :

  • This compound’s half-life (12–18 hours) exceeds Bromoxanide’s (6–8 hours) and Piperamide’s (3–4 hours), allowing less frequent dosing .

Biological Activity

Flurantel, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its therapeutic potential. This article delves into the biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its biological significance.

This compound exhibits a range of biochemical properties that contribute to its biological activity. It is known to interact with various enzymes and proteins, influencing metabolic pathways crucial for cellular function. Key properties include:

  • Enzyme Interaction : this compound acts as a substrate for several enzymes, including aminotransferases, which are vital for amino acid metabolism. Its interaction with these enzymes facilitates the transfer of amino groups, impacting both synthesis and degradation processes in metabolic pathways.
  • Stability : The compound is relatively stable under physiological conditions but may degrade over time. This degradation can lead to diminished biological activity, which is an important consideration in therapeutic applications.

Cellular Effects

This compound's influence on cellular processes includes:

  • Cell Signaling : It activates specific signaling pathways that regulate cell growth and differentiation. This modulation is essential for maintaining normal cellular functions and responses to external stimuli.
  • Gene Expression : The compound has been shown to alter gene expression patterns, which can affect various cellular functions and contribute to its therapeutic effects.

The mechanism by which this compound exerts its effects involves several key interactions:

  • Binding Interactions : this compound binds to specific sites on target enzymes and receptors, either activating or inhibiting their activity. For instance, it may inhibit certain oxidoreductases, leading to reduced production of reactive oxygen species (ROS), which are implicated in various pathological conditions.
  • Transport and Distribution : The compound is transported across cell membranes via specific transporters, facilitating its uptake into cells. This distribution is critical for its efficacy as a therapeutic agent.

Research Findings and Case Studies

Research on this compound has yielded promising findings regarding its therapeutic potential. Notable studies include:

  • Antimicrobial Activity : In laboratory settings, this compound demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit microbial growth by targeting specific metabolic pathways essential for survival.
  • Anticancer Properties : Case studies have illustrated this compound's potential as an anticancer agent. In vitro experiments revealed that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InteractionSubstrate for aminotransferases; affects amino acid metabolism
Cell SignalingActivates pathways regulating growth and differentiation
Gene ExpressionAlters expression patterns affecting cellular functions
Antimicrobial ActivityInhibits growth of various pathogens
Anticancer PropertiesInduces apoptosis in cancer cells

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